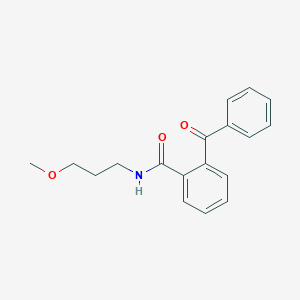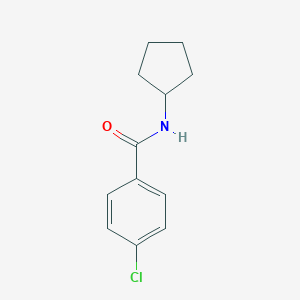
4-chloro-N-cyclopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclopentylbenzamide, also known as CCPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in various studies related to cancer, inflammation, and pain management.
Mecanismo De Acción
4-chloro-N-cyclopentylbenzamide exerts its therapeutic effects by binding to the cannabinoid receptor type 2 (CB2 receptor) in the body. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, 4-chloro-N-cyclopentylbenzamide can modulate the immune response and reduce inflammation and pain.
Biochemical and Physiological Effects:
4-chloro-N-cyclopentylbenzamide has been found to exhibit several biochemical and physiological effects in various studies. Some of the notable effects include the modulation of immune response, reduction of inflammation and pain, and the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-cyclopentylbenzamide has several advantages as a research tool in the laboratory. It is a potent and selective CB2 receptor agonist, which makes it an ideal tool for studying the CB2 receptor. Additionally, 4-chloro-N-cyclopentylbenzamide has been found to exhibit low toxicity and high stability, which makes it suitable for various in vitro and in vivo experiments.
However, 4-chloro-N-cyclopentylbenzamide also has some limitations as a research tool. It is a synthetic compound, which means that its effects may not fully represent the effects of natural cannabinoids in the body. Additionally, 4-chloro-N-cyclopentylbenzamide has a relatively short half-life in the body, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research of 4-chloro-N-cyclopentylbenzamide. Some of the notable directions include the development of new analogs with improved pharmacological properties, the investigation of the potential therapeutic applications of 4-chloro-N-cyclopentylbenzamide in various diseases, and the elucidation of the molecular mechanisms underlying the effects of 4-chloro-N-cyclopentylbenzamide on the CB2 receptor.
Conclusion:
In conclusion, 4-chloro-N-cyclopentylbenzamide is a promising research tool with potential therapeutic applications in various fields of science. Its ability to selectively bind to the CB2 receptor and modulate the immune response makes it an attractive candidate for the development of new drugs for the treatment of inflammation, pain, and cancer. Further research is needed to fully understand the potential of 4-chloro-N-cyclopentylbenzamide and its analogs as therapeutic agents.
Métodos De Síntesis
4-chloro-N-cyclopentylbenzamide can be synthesized using a multi-step process that involves the reaction of cyclopentylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then subjected to further reactions such as hydrolysis and cyclization to obtain the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclopentylbenzamide has been extensively studied for its potential therapeutic applications in various fields of science. Some of the notable research areas include cancer, inflammation, and pain management.
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.7 g/mol |
Nombre IUPAC |
4-chloro-N-cyclopentylbenzamide |
InChI |
InChI=1S/C12H14ClNO/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,14,15) |
Clave InChI |
XEMBEWQSXMZKPJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



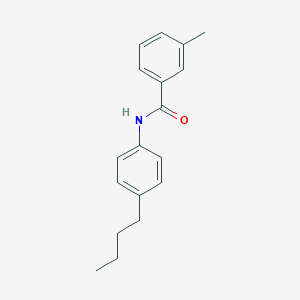

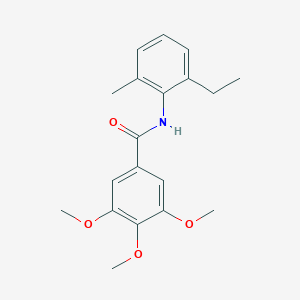
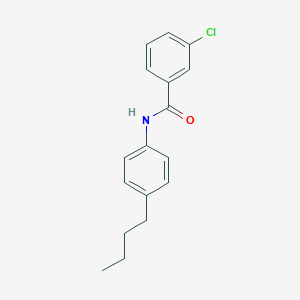


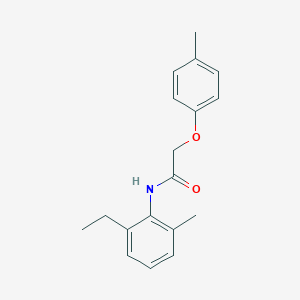
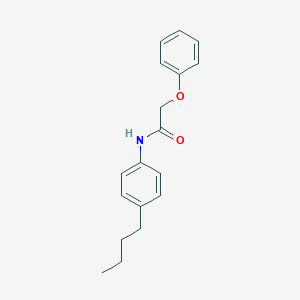
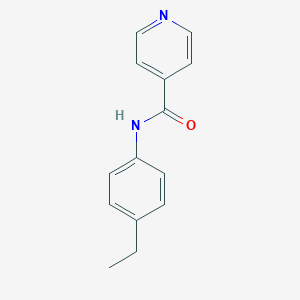

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)


